

An In-depth Technical Guide to the Chemical Properties and Solubility of Fluazuron

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Compound of Interest

Compound Name: Fluazuron

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Introduction

Fluazuron is a benzoylphenyl urea derivative that acts as an insect growth regulator.[1][2] It is primarily utilized in veterinary medicine for the control of ticks, particularly *Boophilus microplus*, in cattle.[1][2] Its mode of action involves the inhibition of chitin synthesis, a critical component of the insect exoskeleton, thereby disrupting the molting process and preventing the development of immature ticks.[1][2] This technical guide provides a comprehensive overview of the chemical properties and solubility of **Fluazuron**, supported by detailed experimental protocols and visual representations of its mechanism of action.

Chemical Properties of Fluazuron

Fluazuron is a white to pink fine crystalline powder.[1] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of **Fluazuron**

Property	Value	Reference(s)
IUPAC Name	N-[[4-chloro-3-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]phenyl]carbamoyl]-2,6-difluorobenzamide	[3]
CAS Number	86811-58-7	[3]
Molecular Formula	C ₂₀ H ₁₀ Cl ₂ F ₅ N ₃ O ₃	[1][3]
Molecular Weight	506.21 g/mol	[1][3]
Appearance	White to pink fine crystalline powder, colorless and odorless	[1]
Melting Point	219 °C	[1]
n-Octanol/Water Partition Coefficient (log P)	5.1	[1]
Vapor Pressure	1.2 x 10 ⁻⁷ mPa (at 20 °C)	[4]

Solubility Profile

The solubility of **Fluazuron** in aqueous and organic solvents is a critical factor influencing its formulation, bioavailability, and environmental fate. **Fluazuron** is practically insoluble in water but shows varying degrees of solubility in organic solvents.[1][5]

Table 2: Solubility of **Fluazuron**

Solvent	Solubility at 20 °C	Reference(s)
Water	<0.02 mg/L	[1]
Methanol	0.24% (w/v)	[1]
Isopropanol	0.09% (w/v)	[1]
n-Octanol	0.07% (w/v)	[1]
Acetone	5.5% (w/v)	[1]
Hexane	3 mg/L	[1]
Methylene Chloride	2.0% (w/v)	[1]
Cyclohexanone	10.5% (w/v)	[1]
N-Methyl-2-Pyrrolidone	35% (w/v)	[1]
DMF	30 mg/mL	[6]
DMSO	30 mg/mL	[6]
DMSO:PBS (pH 7.2) (1:1)	0.5 mg/mL	[6]

Stability

Fluazuron's stability is pH-dependent, with greater stability in acidic conditions compared to alkaline conditions.[7]

Table 3: Hydrolytic Stability of **Fluazuron** at 25 °C

pH	Half-life	Reference(s)
3	14 days	[1][7]
5	7 days	[1][7]
7	20 hours	[1][7]
9	0.5 hours	[1][7]

Experimental Protocols

The following sections detail the standard methodologies for determining the key physicochemical properties of a compound like **Fluazuron**. These protocols are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Determination of Melting Point (Based on OECD Guideline 102)

Principle: The melting point is determined by heating a small, powdered sample of the substance and observing the temperature at which the solid-to-liquid phase transition occurs.

Apparatus:

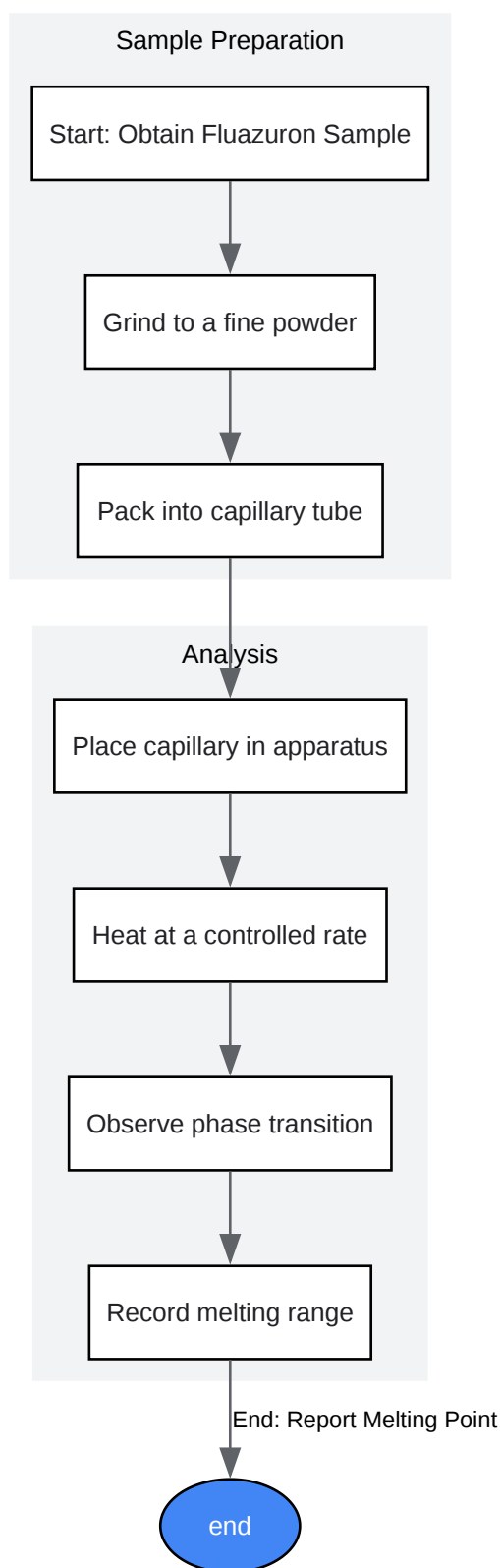
- Melting point apparatus (e.g., capillary tube apparatus or hot stage microscope)
- Calibrated thermometer or temperature sensor
- Capillary tubes (if applicable)
- Mortar and pestle

Procedure:

- **Sample Preparation:** A small amount of the test substance is finely powdered using a mortar and pestle.
- **Capillary Tube Method:**
 - A small amount of the powdered sample is packed into a capillary tube to a height of 2-4 mm.
 - The capillary tube is placed in the heating block of the melting point apparatus.
 - The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

- The temperature at which the first drop of liquid appears and the temperature at which the last solid particle melts are recorded as the melting range.

Workflow for Melting Point Determination



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Caption: Workflow for determining the melting point of **Fluazuron**.

Determination of Water Solubility (Based on OECD Guideline 105 - Flask Method)

Principle: A saturated solution of the substance in water is prepared, and the concentration of the substance in the aqueous phase is determined after reaching equilibrium.

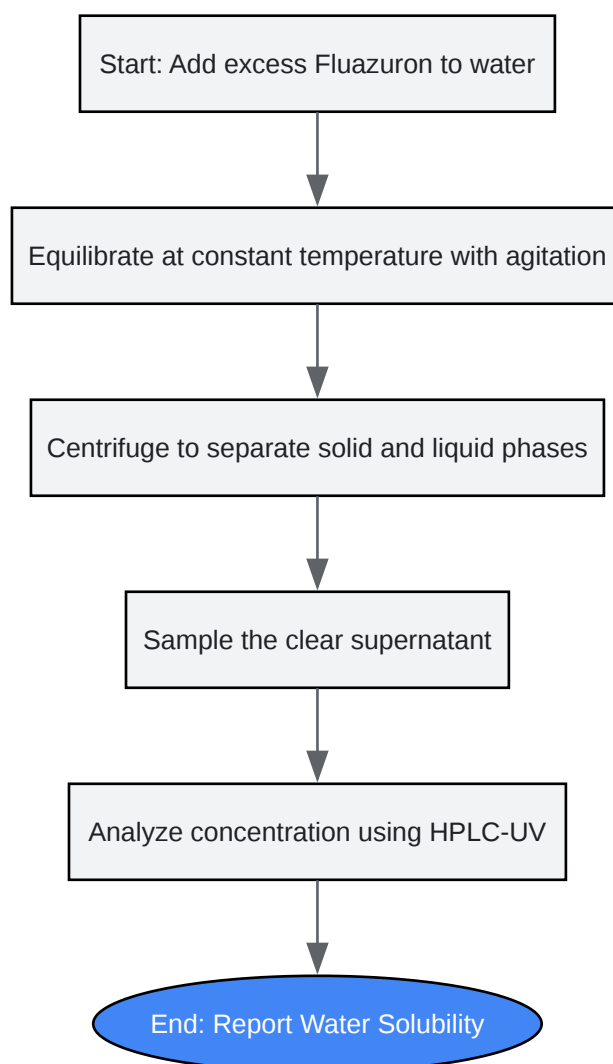
Apparatus:

- Constant temperature water bath or shaker
- Glass flasks with stoppers
- Centrifuge
- Analytical balance
- Analytical instrument for quantification (e.g., HPLC-UV)
- pH meter

Procedure:

- Preliminary Test: An initial test is performed to estimate the approximate solubility and the time required to reach equilibrium.
- Equilibration: An excess amount of the test substance is added to a known volume of water in a glass flask. The flask is sealed and agitated in a constant temperature bath (e.g., 20 °C) until equilibrium is reached.
- Phase Separation: The saturated solution is centrifuged at high speed to separate the undissolved solid from the aqueous phase.
- Quantification: A sample of the clear supernatant is carefully removed and diluted as necessary. The concentration of the substance in the sample is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Workflow for Water Solubility Determination



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Caption: Workflow for determining the water solubility of **Fluazuron**.

Determination of n-Octanol/Water Partition Coefficient (Based on OECD Guideline 107 - Shake Flask Method)

Principle: The partition coefficient (P) is the ratio of the equilibrium concentrations of a substance in a two-phase system consisting of two largely immiscible solvents, in this case, n-octanol and water.

Apparatus:

- Separatory funnels or centrifuge tubes with stoppers

- Mechanical shaker
- Centrifuge
- Analytical instrument for quantification (e.g., HPLC-UV)
- pH meter

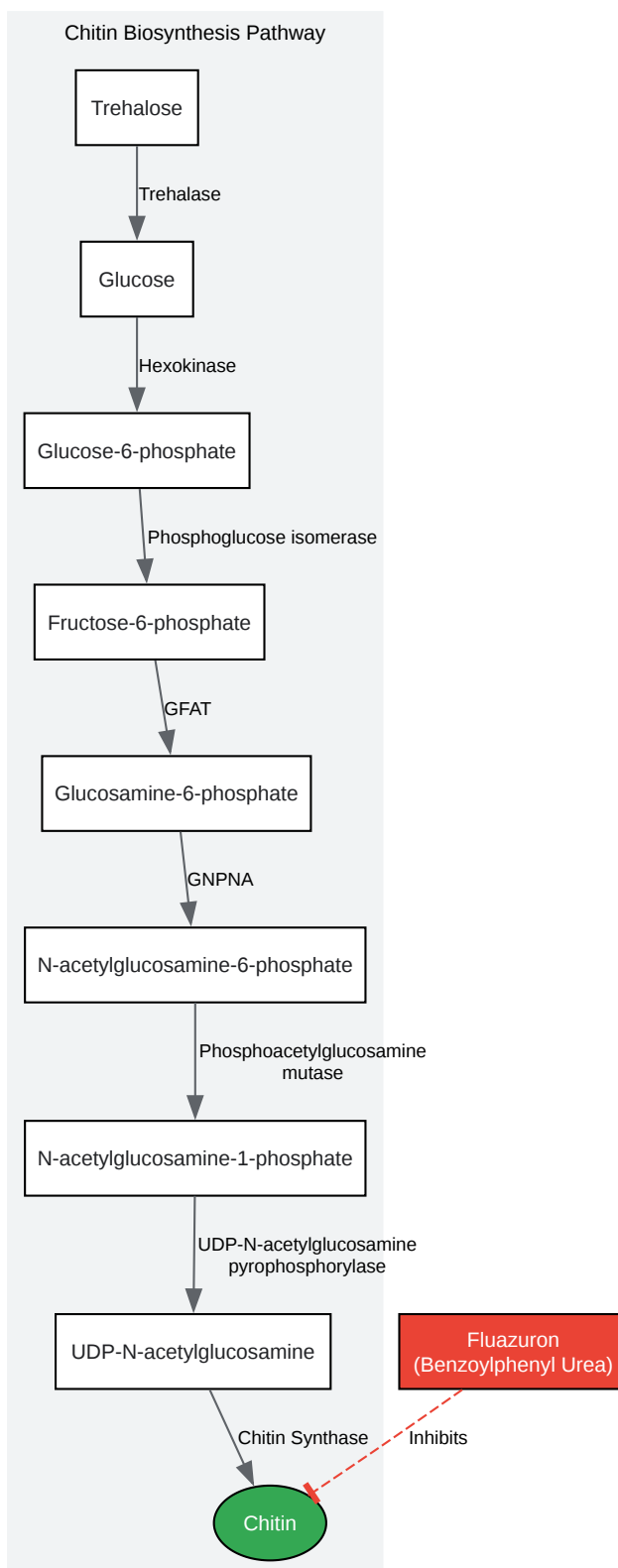
Procedure:

- Solvent Saturation: n-octanol is saturated with water, and water is saturated with n-octanol before the experiment.
- Partitioning: A known volume of the n-octanol-saturated water and water-saturated n-octanol are placed in a separatory funnel. A small, known amount of the test substance is added.
- Equilibration: The funnel is shaken until equilibrium is reached.
- Phase Separation: The two phases are separated by centrifugation.
- Quantification: The concentration of the substance in both the aqueous and n-octanol phases is determined by a suitable analytical method. The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The result is typically expressed as log P.

Mode of Action: Inhibition of Chitin Synthesis

Fluazuron belongs to the benzoylphenyl urea class of insecticides, which act as chitin synthesis inhibitors.^{[2][4]} Chitin is a long-chain polymer of N-acetylglucosamine and is a primary component of the arthropod exoskeleton. The synthesis of chitin is a multi-step enzymatic process. **Fluazuron** specifically inhibits the final step of this pathway, the polymerization of UDP-N-acetylglucosamine into chitin, which is catalyzed by the enzyme chitin synthase.^[1] This disruption of chitin formation leads to a failure in the molting process, ultimately causing the death of the immature insect.

Chitin Biosynthesis Pathway and Inhibition by **Fluazuron**



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Caption: The insect chitin biosynthesis pathway and the point of inhibition by **Fluazuron**.

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